![molecular formula C12H15N5O3 B2919276 N,6-dimethyl-N-(2-(methylamino)-2-oxoethyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1795435-53-8](/img/structure/B2919276.png)
N,6-dimethyl-N-(2-(methylamino)-2-oxoethyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
Descripción
N,6-Dimethyl-N-(2-(methylamino)-2-oxoethyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core. This bicyclic scaffold is substituted with a carboxamide group at position 2, a methyl group at position 6, and a 4-oxo-4,5-dihydro moiety.
Propiedades
IUPAC Name |
N,6-dimethyl-N-[2-(methylamino)-2-oxoethyl]-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-7-5-17-9(11(19)14-7)4-8(15-17)12(20)16(3)6-10(18)13-2/h4-5H,6H2,1-3H3,(H,13,18)(H,14,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSPNMYQDPRPOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)N(C)CC(=O)NC)C(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N,6-dimethyl-N-(2-(methylamino)-2-oxoethyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer potential, enzyme inhibition, and other pharmacological effects.
This compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 277.284 g/mol
- CAS Number : 1795435-53-8
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrazine derivatives. These compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, research indicates that derivatives of pyrazolo compounds exhibit significant cytotoxicity against human cancer cells, with IC50 values often in the nanomolar range .
Compound | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
Example 1 | L1210 | 5 | Apoptosis induction |
Example 2 | Colon 38 | 10 | Cell cycle arrest |
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory activity . Pyrazolo compounds are known to interact with various enzymes, potentially providing therapeutic benefits in conditions such as inflammation and metabolic disorders. For example, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory pathways .
Psychopharmacological Effects
There is emerging evidence suggesting that pyrazolo compounds may possess psychopharmacological properties , which could make them candidates for treating neurological disorders. The structural similarities with known psychoactive agents warrant further investigation into their effects on neurotransmitter systems .
Case Studies and Research Findings
Several case studies have been conducted to assess the biological activity of this compound and related derivatives:
- Antitumor Activity in Vivo : A study demonstrated that a closely related pyrazolo derivative exhibited significant antitumor activity in murine models when administered intravenously. The results indicated a reduction in tumor size and increased survival rates among treated mice .
- Cytotoxicity Testing : In vitro tests revealed that the compound displayed high cytotoxicity against various cancer cell lines, suggesting a potential role as an anticancer agent .
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds may induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in cell survival .
Comparación Con Compuestos Similares
Key Observations :
- Substituent Diversity: The target compound’s methylamino-oxoethyl side chain is unique compared to the cyano (32) and benzylamino (16) groups in analogs.
- Molecular Weight : The target compound likely has a molecular weight >400 Da, similar to analogs , suggesting moderate bioavailability.
Crystallographic and Computational Data
- SHELX software, widely used for crystal structure refinement , could resolve the target compound’s conformation if crystallized.
Q & A
How can researchers design a synthetic route for this compound while addressing regioselectivity and functional group compatibility?
Level: Basic
Methodological Answer:
The synthesis of this pyrazolo[1,5-a]pyrazine derivative requires a multi-step approach. Key steps include:
- Core Formation: Use condensation reactions between pyrazole and pyrazine precursors, as seen in analogous syntheses . For example, coupling a substituted pyrazole-4-carboxylate with a β-ketoester intermediate under acidic conditions.
- Substituent Introduction: Employ alkylation or acylation reagents (e.g., chloroacetamide derivatives) to install the methylamino-oxoethyl and methyl groups. Protect reactive amines (e.g., Boc protection) to avoid side reactions .
- Regioselectivity Control: Optimize reaction temperature and solvent polarity to favor the desired regioisomer. Monitor intermediates via TLC or LC-MS .
Table 1: Example Reaction Conditions
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Core Formation | AcOH, 80°C, 12 h | 55% | |
Alkylation | K₂CO₃, DMF, 60°C | 68% |
What advanced spectroscopic techniques are critical for structural confirmation, and how can spectral ambiguities be resolved?
Level: Basic
Methodological Answer:
- 1H/13C NMR: Assign signals using 2D techniques (COSY, HSQC). For instance, the dihydropyrazine proton (δ 4.5–5.5 ppm) shows coupling with adjacent NH groups .
- HRMS: Confirm molecular formula (e.g., [M+H]+ calculated vs. observed mass error < 2 ppm) .
- IR: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N-H (~3300 cm⁻¹) .
- Ambiguity Resolution: Compare experimental data with DFT-calculated NMR shifts or use NOESY to confirm spatial arrangements .
How should researchers design in vitro assays to evaluate bioactivity, and what controls are essential?
Level: Advanced
Methodological Answer:
- Assay Selection: Prioritize enzyme inhibition assays (e.g., kinases) or cellular viability assays (e.g., MTT) based on structural analogs .
- Dose-Response Design: Test 8–10 concentrations (1 nM–100 µM) in triplicate. Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO < 0.1%) .
- Data Normalization: Express activity as % inhibition relative to controls. Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values .
How can computational modeling predict interactions with biological targets?
Level: Advanced
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger to model binding to kinases. Align the pyrazolo-pyrazine core with ATP-binding pockets .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces and nucleophilic attack sites .
How should discrepancies between theoretical and experimental data (e.g., NMR shifts or bioactivity) be addressed?
Level: Advanced
Methodological Answer:
- Spectral Mismatches: Re-examine sample purity via HPLC. If unresolved, use deuterium exchange or variable-temperature NMR to detect tautomerization .
- Bioactivity Anomalies: Validate assay reproducibility. If inconsistent, assess off-target effects via proteome-wide profiling (e.g., kinome screens) .
What reaction mechanisms govern the synthesis of this compound, and how can they be elucidated?
Level: Advanced
Methodological Answer:
- Kinetic Studies: Monitor reaction progress via in situ IR or LC-MS. Determine rate laws under varying concentrations .
- Isotopic Labeling: Use 13C-labeled reagents to trace carbonyl group origins in the pyrazine ring .
- Computational Analysis: Calculate transition-state energies (Gaussian 09) to identify rate-limiting steps .
How can substituent modifications systematically explore structure-activity relationships (SAR)?
Level: Advanced
Methodological Answer:
- Substituent Libraries: Synthesize analogs with variations in methyl, oxoethyl, or carboxamide groups .
- Bioisosteric Replacement: Replace the pyrazine ring with triazine or pyridine to assess scaffold flexibility .
- Data Clustering: Use PCA or heatmaps to correlate substituent properties (logP, H-bond donors) with bioactivity .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.